![molecular formula C19H24O3 B14712793 7-[(E)-3-(furan-2-yl)prop-2-enoyl]-1,4a-dimethyl-1,3,4,5,6,7,8,8a-octahydronaphthalen-2-one CAS No. 18508-88-8](/img/structure/B14712793.png)
7-[(E)-3-(furan-2-yl)prop-2-enoyl]-1,4a-dimethyl-1,3,4,5,6,7,8,8a-octahydronaphthalen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-[(E)-3-(furan-2-yl)prop-2-enoyl]-1,4a-dimethyl-1,3,4,5,6,7,8,8a-octahydronaphthalen-2-one is a complex organic compound that features a furan ring and a naphthalene derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(E)-3-(furan-2-yl)prop-2-enoyl]-1,4a-dimethyl-1,3,4,5,6,7,8,8a-octahydronaphthalen-2-one typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the prop-2-enoyl group: This step involves the reaction of the furan ring with a suitable acylating agent, such as acryloyl chloride, in the presence of a base like pyridine.
Synthesis of the naphthalene derivative: This can be synthesized through a series of hydrogenation and alkylation reactions starting from naphthalene or its derivatives.
Coupling of the two moieties: The final step involves the coupling of the furan-prop-2-enoyl moiety with the naphthalene derivative under conditions that favor the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group or the double bonds in the prop-2-enoyl moiety, resulting in the formation of alcohols or saturated compounds.
Substitution: The compound can participate in substitution reactions, especially at the furan ring, where electrophilic or nucleophilic substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be used under appropriate conditions.
Major Products
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Alcohols or saturated derivatives of the prop-2-enoyl moiety.
Substitution: Various substituted furan derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Its interactions with biological macromolecules can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, the compound can be investigated as a lead compound for the development of new drugs. Its structural features may allow for the design of analogs with improved pharmacological properties.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 7-[(E)-3-(furan-2-yl)prop-2-enoyl]-1,4a-dimethyl-1,3,4,5,6,7,8,8a-octahydronaphthalen-2-one depends on its specific application. In a biological context, the compound may interact with various molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to the observed effects. For example, the compound may inhibit an enzyme involved in a disease pathway, thereby exerting its therapeutic effects.
類似化合物との比較
Similar Compounds
7-[(E)-3-(furan-2-yl)prop-2-enoyl]-1,4a-dimethyl-1,3,4,5,6,7,8,8a-octahydronaphthalen-2-ol: This compound differs by the presence of a hydroxyl group instead of a carbonyl group.
7-[(E)-3-(furan-2-yl)prop-2-enoyl]-1,4a-dimethyl-1,3,4,5,6,7,8,8a-octahydronaphthalen-2-amine: This compound has an amine group instead of a carbonyl group.
Uniqueness
The uniqueness of 7-[(E)-3-(furan-2-yl)prop-2-enoyl]-1,4a-dimethyl-1,3,4,5,6,7,8,8a-octahydronaphthalen-2-one lies in its specific combination of functional groups and structural features. This combination allows for a wide range of chemical reactions and potential applications that may not be possible with similar compounds. Its furan ring, prop-2-enoyl moiety, and naphthalene derivative provide a versatile platform for further chemical modifications and applications.
特性
CAS番号 |
18508-88-8 |
|---|---|
分子式 |
C19H24O3 |
分子量 |
300.4 g/mol |
IUPAC名 |
7-[(E)-3-(furan-2-yl)prop-2-enoyl]-1,4a-dimethyl-1,3,4,5,6,7,8,8a-octahydronaphthalen-2-one |
InChI |
InChI=1S/C19H24O3/c1-13-16-12-14(7-9-19(16,2)10-8-17(13)20)18(21)6-5-15-4-3-11-22-15/h3-6,11,13-14,16H,7-10,12H2,1-2H3/b6-5+ |
InChIキー |
COMZCSVANFHPMN-AATRIKPKSA-N |
異性体SMILES |
CC1C2CC(CCC2(CCC1=O)C)C(=O)/C=C/C3=CC=CO3 |
正規SMILES |
CC1C2CC(CCC2(CCC1=O)C)C(=O)C=CC3=CC=CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



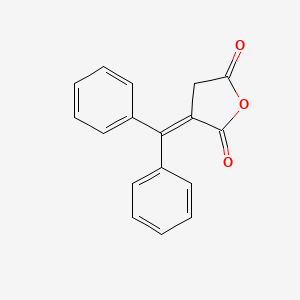

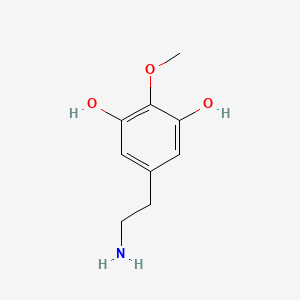

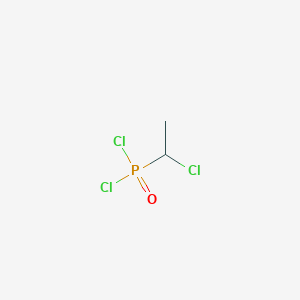


![[17-[(E)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-7-(1,1,2,2-tetracyanoethyl)-2,3,4,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14712748.png)

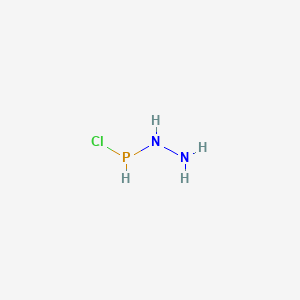
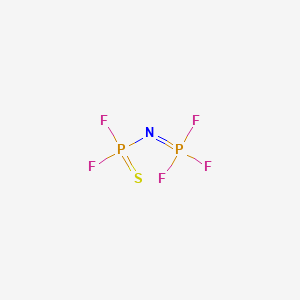
![n-Methyl-n-[(phenylsulfanyl)methyl]aniline](/img/structure/B14712782.png)

